Heparin disaccharide IV-H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407853 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123228-39-7 | |

| Record name | Heparin disaccharide IV-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Heparin Disaccharide IV-H (ΔUA-GlcN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) are complex, highly sulfated linear polysaccharides belonging to the glycosaminoglycan (GAG) family. Their intricate structures dictate their diverse biological roles, including the regulation of blood coagulation, cell growth and differentiation, and inflammatory processes. The fundamental building blocks of these polymers are disaccharide units, the analysis of which is crucial for understanding their structure-function relationships. Heparin disaccharide IV-H, also known as ΔUA-GlcN, is an unsaturated disaccharide derived from the enzymatic digestion of heparin and heparan sulfate. This technical guide provides a comprehensive overview of the structure of this compound, including its chemical properties, and detailed experimental protocols for its characterization using modern analytical techniques.

Chemical Structure and Properties

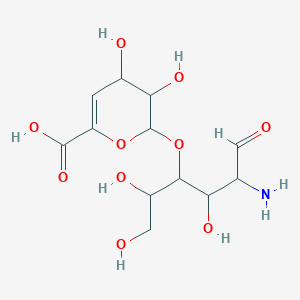

This compound is composed of an unsaturated uronic acid (ΔUA) residue linked to a glucosamine (B1671600) (GlcN) residue. The enzymatic cleavage of the heparin polymer by heparinases results in the formation of a double bond between C4 and C5 of the uronic acid moiety, hence the designation "unsaturated."

Molecular Formula: C₁₂H₁₉NO₁₀[1]

Molecular Weight: 337.28 g/mol

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

The chemical structure of this compound (ΔUA-GlcN) is depicted below:

Quantitative Data

Precise structural characterization of heparin disaccharides relies on quantitative data obtained from various analytical techniques. The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₁₀ | [1] |

| Average Molecular Mass | 337.28 Da | |

| Monoisotopic Mass | 337.1009 Da |

Note: Specific NMR chemical shifts and mass spectrometry fragmentation data for this compound are often presented within the context of analyzing complex mixtures of heparin-derived disaccharides. Researchers are encouraged to consult the referenced experimental protocols and literature for detailed spectral data.

Experimental Protocols

The structural elucidation of this compound involves a multi-step process, beginning with the enzymatic digestion of the parent polysaccharide, followed by chromatographic separation and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Enzymatic Depolymerization of Heparin/Heparan Sulfate

Objective: To digest heparin or heparan sulfate into its constituent disaccharides using a cocktail of heparinases.

Materials:

-

Heparin or Heparan Sulfate sample

-

Heparinase I (EC 4.2.2.7)

-

Heparinase II (no EC number)

-

Heparinase III (EC 4.2.2.8)

-

Digestion Buffer: 20 mM sodium acetate (B1210297), 2 mM calcium acetate, pH 7.0

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Boiling water bath or heat block

Procedure:

-

Dissolve the heparin/heparan sulfate sample in the digestion buffer to a final concentration of 1-5 mg/mL.

-

Add a cocktail of heparinase I, II, and III to the sample. The recommended enzyme concentration is typically 0.01-0.1 IU per mg of polysaccharide.

-

Incubate the reaction mixture at 37°C for 12-24 hours to ensure complete digestion.

-

Terminate the enzymatic reaction by heating the sample at 100°C for 5-10 minutes.

-

Centrifuge the digested sample to pellet any denatured protein and collect the supernatant containing the disaccharides.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To separate and identify this compound from the mixture of digested products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column or a porous graphitic carbon column

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate or ammonium bicarbonate)

-

Mobile Phase B: Acetonitrile or methanol

-

Ion-pairing agent (optional, e.g., tributylamine) for enhanced separation

Procedure:

-

Reconstitute the dried disaccharide mixture in a solvent compatible with the initial mobile phase conditions.

-

Inject the sample onto the LC column.

-

Elute the disaccharides using a gradient of increasing organic solvent (Mobile Phase B). The gradient program should be optimized to achieve baseline separation of the different disaccharide species.

-

The eluent is introduced into the ESI source of the mass spectrometer.

-

Acquire mass spectra in negative ion mode. This compound will be detected as its deprotonated molecule [M-H]⁻.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. The fragmentation pattern will provide information on the monosaccharide composition and linkage.[3][4]

References

- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]

- 3. Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heparin Disaccharide IV-H: Chemical Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heparin Disaccharide IV-H, a fundamental building block of heparin and heparan sulfate (B86663). This document details its chemical formula and properties, provides in-depth experimental protocols for its analysis, and explores its biological significance, including its role in cell signaling.

Chemical Properties and Identification

This compound, systematically known as 2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid, is a non-sulfated disaccharide unit derived from the enzymatic or chemical cleavage of heparin or heparan sulfate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉NO₁₀ | [1] |

| Molecular Weight | 337.28 g/mol | [1] |

| CAS Number | 123228-39-7 | [1] |

| IUPAC Name | 2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | [1] |

| Synonyms | α-ΔUA-[1→4]-GlcN |

Experimental Protocols for Analysis

The analysis of this compound is crucial for the structural elucidation of heparin and heparan sulfate and for quality control in the development of heparin-based drugs. The following are detailed methodologies for its identification and quantification.

The generation of disaccharide standards is a prerequisite for their analysis. This is typically achieved through the enzymatic digestion of heparin or heparan sulfate.[2][3][4]

Objective: To produce a mixture of heparin disaccharides, including IV-H, from a heparin source for use as analytical standards.

Materials:

-

High-grade porcine heparin

-

Heparinase I, II, and III from Flavobacterium heparinum

-

Digestion Buffer: 20 mM Sodium Acetate, 2 mM Calcium Acetate, pH 7.0

-

0.01 M HCl

-

Bio-Gel P-10 or Superdex 30 Increase column for size-exclusion chromatography

-

Sephadex G-25 fine resin for desalting

Procedure:

-

Enzymatic Digestion:

-

Dissolve 20 mg of heparin in 2 mL of Digestion Buffer.

-

Add a mixture of heparinases I, II, and III (0.2 IU total).

-

Incubate the reaction mixture at 37°C.

-

Monitor the reaction progress by taking 5 µL aliquots at 30-60 minute intervals. Dilute the aliquot with 495 µL of 0.01 M HCl and measure the absorbance at 232 nm, which corresponds to the formation of the unsaturated uronic acid at the non-reducing end.

-

Terminate the reaction by boiling for 2 minutes when the desired level of digestion is reached.[5]

-

-

Fractionation and Desalting:

-

Fractionate the digest by size-exclusion chromatography on a Bio-Gel P-10 or Superdex 30 Increase column to separate oligosaccharides based on size.

-

Collect the disaccharide fraction and desalt it using a Sephadex G-25 fine column with distilled water as the eluent.

-

Lyophilize the desalted disaccharide fraction to obtain a powder.

-

References

- 1. This compound | C12H19NO10 | CID 5056205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Enzymatic Synthesis of Glycosaminoglycan Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galenmolecular.com [galenmolecular.com]

- 5. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of heparan sulfate disaccharides: a technical guide for researchers

An in-depth exploration of the enzymatic cascade responsible for the synthesis of heparan sulfate (B86663), a complex polysaccharide with pivotal roles in cellular signaling and homeostasis. This guide provides a detailed overview of the biosynthetic pathway, quantitative enzymatic data, experimental protocols, and visual representations to support researchers and drug development professionals in the field.

Heparan sulfate (HS) is a linear polysaccharide found on the surface of virtually all animal cells and in the extracellular matrix.[1][2] These complex sugar chains, attached to core proteins to form heparan sulfate proteoglycans (HSPGs), are crucial mediators of a vast array of biological processes.[3][4] Their functions range from co-receptor activity for growth factors and morphogens to involvement in cell adhesion, migration, and microbial pathogenesis.[1][3] The remarkable functional diversity of heparan sulfate stems from its enormous structural heterogeneity, which is generated during its biosynthesis in the Golgi apparatus.[4][5] This guide delineates the key enzymatic steps involved in the biosynthesis of heparan sulfate disaccharides, providing a foundational resource for scientists working to understand and manipulate this critical pathway for therapeutic benefit.

The Biosynthetic Machinery: A Step-by-Step Enzymatic Assembly Line

The biosynthesis of heparan sulfate is a highly orchestrated process involving a suite of enzymes that act in a sequential manner within the Golgi apparatus.[4][6] This process can be broadly divided into three main stages: initiation, elongation, and modification.

Initiation: The Foundation of the Chain

The synthesis of a heparan sulfate chain begins with the formation of a specific tetrasaccharide linkage region attached to a serine residue within the core protein of a proteoglycan.[7][8] This foundational structure is common to both heparan sulfate and chondroitin/dermatan sulfate biosynthesis.[9]

Elongation: Building the Polysaccharide Backbone

Following the assembly of the linkage region, the polysaccharide chain is elongated by the alternating addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues.[3] This polymerization is catalyzed by a hetero-oligomeric complex of two exostosin proteins, EXT1 and EXT2.[9][10] These enzymes possess glycosyltransferase activities that are essential for the formation of the repeating disaccharide backbone of the growing heparan sulfate chain.[7]

Modification: Generating Structural and Functional Diversity

The final and most complex stage of heparan sulfate biosynthesis is the series of modification reactions that occur as the polysaccharide chain elongates.[8] These modifications are not uniform and result in a domain-like structure of highly modified "NS-domains" interspersed with less modified "NA-domains".[11] This intricate patterning of sulfate groups is critical for the specific interactions of heparan sulfate with its various protein ligands.[11]

The key modification steps include:

-

N-deacetylation and N-sulfation: The first modification step is the removal of acetyl groups from GlcNAc residues and the subsequent addition of sulfate groups to the free amino groups, a reaction catalyzed by a family of bifunctional enzymes called N-deacetylase/N-sulfotransferases (NDSTs).[3][12]

-

Epimerization: Following N-sulfation, some of the GlcA residues are converted to their C5 epimer, iduronic acid (IdoA), by the enzyme glucuronyl C5-epimerase (GLCE).[3][13] This step significantly increases the conformational flexibility of the sugar chain.

-

O-sulfation: The final step in the modification process is the addition of sulfate groups at various positions on the disaccharide units. This is carried out by a set of specific sulfotransferases:

-

2-O-sulfotransferase (HS2ST): Adds sulfate groups to the C2 position of IdoA and, less frequently, GlcA residues.[12]

-

6-O-sulfotransferases (HS6STs): Catalyze the sulfation of the C6 position of glucosamine (B1671600) residues.[3]

-

3-O-sulfotransferases (HS3STs): A large family of enzymes that add sulfate groups to the C3 position of glucosamine residues, a modification that is often critical for specific protein binding events.[3]

-

Quantitative Insights into Heparan Sulfate Biosynthesis

The precise regulation of heparan sulfate structure is a result of the expression levels, subcellular localization, and kinetic properties of the biosynthetic enzymes. While comprehensive in vivo kinetic data is challenging to obtain, in vitro studies have provided valuable insights into the activities of these enzymes.

| Enzyme Family | Enzyme | Substrate(s) | Product(s) | Cellular Localization |

| Polymerases | EXT1/EXT2 complex | UDP-GlcNAc, UDP-GlcA | Elongated heparan sulfate chain | Golgi apparatus |

| N-Deacetylase/N-Sulfotransferases | NDST1, NDST2, NDST3, NDST4 | N-acetylglucosamine (GlcNAc) | N-sulfoglucosamine (GlcNS) | Golgi apparatus |

| Epimerase | Glucuronyl C5-epimerase (GLCE) | D-glucuronic acid (GlcA) | L-iduronic acid (IdoA) | Golgi apparatus |

| O-Sulfotransferases | Heparan sulfate 2-O-sulfotransferase (HS2ST) | IdoA/GlcA | IdoA2S/GlcA2S | Golgi apparatus |

| Heparan sulfate 6-O-sulfotransferases (HS6ST1, 2, 3) | GlcNAc/GlcNS | GlcNAc6S/GlcNS6S | Golgi apparatus | |

| Heparan sulfate 3-O-sulfotransferases (HS3ST1, 2, 3A, 3B, 4, 5, 6) | GlcNS/GlcNS6S | GlcNS3S/GlcNS3S6S | Golgi apparatus |

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the heparan sulfate biosynthetic pathway, the following diagrams, generated using the DOT language, illustrate the key steps and their relationships.

References

- 1. Heparan Sulfate Proteoglycans Biosynthesis and Post Synthesis Mechanisms Combine Few Enzymes and Few Core Proteins to Generate Extensive Structural and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparan sulfate biosynthesis: regulation and variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression [frontiersin.org]

- 4. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Heparan Sulfate Proteoglycans Biosynthesis and Post Synthesis Mechanisms Combine Few Enzymes and Few Core Proteins to Generate Extensive Structural and Functional Diversity | Semantic Scholar [semanticscholar.org]

- 6. Subcellular localization of the sulphation reaction of heparan sulphate synthesis and transport of the proteoglycan to the cell surface in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 2: [Biosynthesis of heparan sulfate (HS)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heparan Sulfate Biosynthesis: Methods for Investigation of the Heparanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Heparan sulfate - Wikipedia [en.wikipedia.org]

The Role of Heparan Sulfate Disaccharides in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) (HS) proteoglycans are intricate macromolecules present on the cell surface and within the extracellular matrix of all animal tissues. These structures play a pivotal role in the regulation of a vast array of biological processes, including developmental patterning, angiogenesis, inflammation, and cancer metastasis. Their functional diversity is largely attributed to the complex and heterogeneous nature of their heparan sulfate glycosaminoglycan chains. These chains are linear polysaccharides composed of repeating disaccharide units, typically consisting of a uronic acid (either D-glucuronic acid (GlcA) or L-iduronic acid (IdoA)) linked to a glucosamine (B1671600) (GlcN) residue. The immense structural variability of HS arises from modifications during its biosynthesis, including N-acetylation or N-sulfation of the glucosamine unit and O-sulfation at various positions of both sugar residues. This intricate "sulfation code" creates specific binding sites for a multitude of proteins, thereby modulating their activity and downstream signaling events.

A specific disaccharide, Heparin disaccharide IV-H , chemically identified as ΔUA-GlcNAc (an unsaturated uronic acid linked to N-acetylglucosamine), is frequently encountered in the compositional analysis of heparan sulfate. It is important to note that this disaccharide, with its characteristic unsaturated uronic acid, is an artifact of the enzymatic digestion of HS by heparin lyases, a common laboratory technique for structural analysis.[1] While crucial for analytical purposes, there is currently a lack of direct scientific evidence demonstrating a specific signaling role for the isolated this compound in its unsaturated form.

This technical guide will, therefore, focus on the well-established principles of how the structural diversity of naturally occurring heparan sulfate disaccharides, particularly their sulfation patterns, dictates their function in cell signaling. We will delve into the molecular mechanisms of HS-protein interactions, provide quantitative data for key interactions, detail relevant experimental protocols, and visualize the signaling pathways involved.

Core Principles of Heparan Sulfate-Mediated Cell Signaling

The primary mechanism by which heparan sulfate participates in cell signaling is by acting as a co-receptor for a wide variety of signaling molecules, most notably for heparin-binding growth factors such as fibroblast growth factors (FGFs) and vascular endothelial growth factors (VEGFs).[2] The specific arrangement of sulfated disaccharides within the HS chain creates distinct binding motifs that are recognized by these proteins.

Key functions of HS in this context include:

-

Facilitating Ligand-Receptor Complex Formation: HS chains can bind to both a growth factor and its corresponding receptor tyrosine kinase (RTK), effectively creating a ternary complex. This proximity alignment is often essential for receptor dimerization and subsequent activation of the intracellular kinase domains.

-

Growth Factor Gradient Formation and Stabilization: By sequestering growth factors in the extracellular matrix, HS proteoglycans can create localized concentration gradients that are crucial for guiding cell migration and morphogenesis during development and tissue repair. They also protect these growth factors from proteolytic degradation.

-

Modulation of Signaling Specificity: The unique sulfation patterns of HS can confer specificity to signaling events. Different growth factors and even different receptor isoforms can exhibit preferential binding to HS chains with distinct sulfation motifs. For instance, the 2-O-sulfation of iduronic acid and the 6-O-sulfation of glucosamine are critical for the binding of certain FGFs.[2]

The following diagram illustrates the general mechanism of HS as a co-receptor in growth factor signaling.

Caption: General mechanism of heparan sulfate as a co-receptor in growth factor signaling.

Quantitative Data on Heparan Sulfate-Protein Interactions

The affinity of heparan sulfate for its protein binding partners is a key determinant of its biological activity. Surface Plasmon Resonance (SPR) is a widely used technique to quantify these interactions in real-time. The following table summarizes representative binding affinities for various heparin/heparan sulfate interactions with key signaling proteins.

| Interacting Protein | Heparin/HS Fragment | Dissociation Constant (KD) | Reference |

| Fibroblast Growth Factor 2 (FGF2) | Heparin | ~160 nM | [3] |

| Vascular Endothelial Growth Factor (VEGF165) | Heparin | ~28 nM | [3] |

| Interleukin-8 (IL-8) | Heparin | ~2.1 nM | [3] |

| Antithrombin III (ATIII) | Heparin | ~16 nM | [3] |

| Platelet Factor 4 (PF4) | Heparin | ~6.5 nM | [3] |

Note: Binding affinities can vary depending on the specific experimental conditions, the source and size of the heparin/HS fragments, and the protein construct used.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of heparan sulfate in cell signaling. Below are detailed methodologies for two key approaches.

Disaccharide Compositional Analysis of Heparan Sulfate

This protocol is used to determine the relative abundance of different disaccharides, including this compound, within a heparan sulfate sample.

Objective: To depolymerize HS chains into their constituent disaccharides for analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified heparan sulfate sample

-

Heparin lyase I, II, and III

-

Digestion buffer (e.g., 100 mM sodium acetate, 0.1 mM calcium acetate, pH 7.0)

-

Strong anion exchange (SAX)-HPLC column

-

HPLC system with UV detector

-

Disaccharide standards (including ΔUA-GlcNAc)

Procedure:

-

Enzymatic Digestion:

-

Dissolve the purified HS sample in the digestion buffer.

-

Add a cocktail of heparin lyases I, II, and III to the sample. The combination of lyases ensures complete depolymerization of the HS chain.[4]

-

Incubate the reaction at 37°C for a sufficient time (e.g., overnight) to ensure complete digestion.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

-

HPLC Analysis:

-

Centrifuge the digested sample to remove any precipitated protein.

-

Inject the supernatant onto a SAX-HPLC column.

-

Elute the disaccharides using a salt gradient (e.g., 0-1 M NaCl).

-

Detect the unsaturated disaccharides by their absorbance at 232 nm.

-

Identify and quantify the individual disaccharides by comparing their retention times and peak areas to those of known standards.[5]

-

The following diagram outlines the workflow for disaccharide analysis.

Caption: Workflow for the compositional analysis of heparan sulfate disaccharides.

Surface Plasmon Resonance (SPR) for Measuring HS-Protein Interactions

SPR is a powerful, label-free technique to measure the kinetics and affinity of binding between HS and its protein partners in real-time.[6]

Objective: To determine the binding affinity (KD) of a growth factor to immobilized heparin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated chip)

-

Biotinylated heparin

-

Purified growth factor (analyte)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., high salt buffer)

Procedure:

-

Heparin Immobilization:

-

Immobilize biotinylated heparin onto a streptavidin-coated sensor chip. This creates a surface that mimics the cell's glycocalyx.[7]

-

A reference flow cell should be prepared without heparin to subtract non-specific binding.

-

-

Binding Analysis:

-

Inject a series of concentrations of the growth factor (analyte) over the heparin-immobilized and reference flow cells.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of protein binding to the surface.

-

After each injection, flow running buffer over the chip to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

Regenerate the sensor surface between different analyte concentrations using a regeneration solution.

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]

-

Conclusion

While this compound (ΔUA-GlcNAc) is a key component in the analytical characterization of heparan sulfate, its direct role in cell signaling is not established. Instead, the vast signaling repertoire of heparan sulfate proteoglycans is dictated by the specific sequence and sulfation patterns of their constituent disaccharides. These motifs create specific recognition sites for a multitude of signaling proteins, enabling HS to act as a critical co-receptor that modulates a wide range of cellular processes. A thorough understanding of the structure-function relationships of heparan sulfate is, therefore, essential for the development of novel therapeutics that target HS-dependent signaling pathways in various diseases. The experimental approaches detailed in this guide provide a framework for the continued investigation of these complex and functionally diverse macromolecules.

References

- 1. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A surface plasmon resonance-based solution affinity assay for heparan sulfate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Protein-heparin interactions measured by BIAcore 2000 are affected by the method of heparin immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Heparin Disaccharide IV-H: Unraveling Its Role in the Extracellular Matrix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) (HS) and its more sulfated analog, heparin, are complex linear polysaccharides that play a pivotal role in the architecture and function of the extracellular matrix (ECM).[1] These glycosaminoglycans (GAGs) are composed of repeating disaccharide units, which can be variously modified with sulfate groups, creating a vast diversity of structures.[2] This structural heterogeneity underpins their ability to interact with a wide array of proteins, thereby modulating critical cellular processes such as cell adhesion, migration, proliferation, and signaling.[3][4]

This technical guide focuses on a specific component of these larger structures: Heparin Disaccharide IV-H . While the biological functions of heparin and HS are typically associated with longer oligosaccharide chains, understanding the contribution of individual disaccharide units is crucial for a complete picture of their structure-function relationships. This document will delve into the known and potential functions of this compound within the ECM, drawing upon the broader understanding of heparin-protein interactions. We will explore its potential involvement in ECM assembly, particularly fibronectin fibrillogenesis, and its putative role in modulating signaling pathways.

The Role of Heparin and Heparan Sulfate in Extracellular Matrix Assembly

The assembly of the ECM is a complex, cell-mediated process that results in a highly organized network of proteins and polysaccharides. Fibronectin, a key ECM glycoprotein, is assembled into fibrils that form the backbone of the matrix.[5] Heparan sulfate proteoglycans (HSPGs) on the cell surface and soluble heparin have been shown to be essential for the efficient assembly of fibronectin fibrils.[5][6]

The interaction between heparin/HS and fibronectin is primarily mediated by the HepII domain of fibronectin.[5][6] This interaction is thought to induce conformational changes in fibronectin, exposing cryptic self-assembly sites and promoting the formation of fibronectin multimers, which is a critical step in fibril formation.[6] The length and sulfation pattern of the heparin/HS chains are critical determinants of this activity, with longer chains generally exhibiting higher affinity and greater efficacy in promoting fibronectin assembly.[6][7]

Quantitative Data on Heparin-Fibronectin Interactions

| Heparin Fragment Size | Binding Affinity to Fibronectin (HepII domain) | Effect on Fibronectin Matrix Assembly | Reference |

| < 7 disaccharides | 5-10 fold lower affinity than unfractionated heparin | Minimal stimulation | [6] |

| 7-8 disaccharides | Similar affinity as unfractionated heparin | Optimal stimulation | [6] |

| > 8 disaccharides | Similar affinity as unfractionated heparin | Maximal stimulation | [6] |

Note: This data highlights the importance of chain length for high-affinity binding and functional activity. The contribution of a single disaccharide unit like IV-H is likely to be minimal in isolation but may contribute to the overall binding energy and specificity of a larger oligosaccharide chain.

Potential Function of this compound

Given that longer heparin chains are required for the significant biological activities observed in ECM assembly, the role of an individual disaccharide such as IV-H is likely to be as a structural component of these larger, active molecules. The specific structure of disaccharide IV-H, with its unique sulfation pattern, will contribute to the overall charge distribution and conformation of a heparin or HS chain. This, in turn, influences the chain's ability to interact with specific amino acid residues within the heparin-binding domains of proteins like fibronectin.

It is plausible that disaccharide IV-H could be part of a minimal binding motif for certain proteins, although this has not been experimentally demonstrated for ECM proteins. For instance, specific sulfated disaccharides have been shown to modulate T-cell adhesion to the ECM.[8]

Signaling Pathways Modulated by Heparin/Heparan Sulfate

Heparin and HS are key regulators of various signaling pathways at the cell-matrix interface. One of the most well-characterized examples is the modulation of growth factor signaling, such as that of Vascular Endothelial Growth Factor (VEGF). Heparin can bind to both VEGF and its receptor, facilitating the formation of a ternary complex and enhancing downstream signaling.[9] This interaction is also dependent on the length and sulfation of the heparin chain.

Below is a diagram illustrating the proposed mechanism of heparin-mediated fibronectin assembly and its impact on cell signaling.

Caption: Heparin/HS-mediated fibronectin assembly and cell signaling.

Experimental Protocols

Investigating the specific function of this compound in the ECM would require adapting existing protocols to use this specific molecule. Below are detailed methodologies for key experiments that could be employed.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol describes how to measure the binding affinity of a heparin disaccharide to an ECM protein like fibronectin.

1. Materials:

-

SPR instrument (e.g., BIAcore)

-

Sensor chip (e.g., SA chip for biotinylated ligand)

-

This compound (biotinylated)

-

Recombinant fibronectin or its HepII domain

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 2 M NaCl)

2. Procedure:

-

Biotinylation of this compound: If not commercially available, biotinylate the disaccharide using a standard protocol, for example, by reductive amination with an amine-PEG-biotin reagent.[10]

-

Chip Preparation:

-

Equilibrate the SA sensor chip with running buffer.

-

Inject the biotinylated this compound solution over one flow cell to achieve a desired immobilization level (e.g., ~200 resonance units (RU)).[10]

-

Use a separate flow cell as a reference, immobilizing it with biotin (B1667282) only.[10]

-

-

Analyte Interaction:

-

Prepare a series of dilutions of fibronectin (or its HepII domain) in running buffer.

-

Inject the analyte solutions over both the sample and reference flow cells at a constant flow rate (e.g., 30 µL/min).[10]

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.[10]

-

Data Analysis:

-

Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell-Based Fibronectin Matrix Assembly Assay

This assay can be used to determine if this compound can influence fibronectin matrix assembly by cells.

1. Materials:

-

HS-deficient cells (e.g., CHO-677 cells)

-

Complete cell culture medium

-

Purified human fibronectin

-

This compound

-

Unfractionated heparin (as a positive control)

-

Primary antibody against fibronectin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

2. Procedure:

-

Cell Seeding: Seed HS-deficient cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing purified fibronectin (e.g., 25 µg/mL).

-

Add this compound at various concentrations to different wells.

-

Include a no-heparin control and a positive control with unfractionated heparin (e.g., 50 µg/mL).[6]

-

-

Incubation: Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours) to allow for matrix assembly.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with the primary antibody against fibronectin.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Quantification:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the fibronectin fibrils to assess the extent of matrix assembly.

-

Conclusion

While the overarching role of heparin and heparan sulfate in orchestrating the structure and function of the extracellular matrix is well-established, the specific contribution of individual disaccharide units like this compound remains an area for further investigation. Current evidence strongly suggests that longer oligosaccharide chains are necessary for the significant biological activities associated with ECM assembly and modulation of cell signaling. This compound, as a fundamental building block of these larger molecules, undoubtedly plays a role in defining the structural and electrostatic properties that govern protein interactions. Future research employing advanced analytical techniques and synthetic oligosaccharides will be crucial to dissect the precise function of this and other heparin disaccharides in the complex environment of the extracellular matrix.

References

- 1. mdpi.com [mdpi.com]

- 2. Heparin sequencing brings structure to the function of complex oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparin and Derivatives for Advanced Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heparin-Fibronectin Interactions in the Development of Extracellular Matrix Insolubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verification Required - Princeton University Library [oar.princeton.edu]

- 7. Interaction of heparin with fibronectin and isolated fibronectin domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disaccharides generated from heparan sulphate or heparin modulate chemokine‐induced T‐cell adhesion to extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Catalytic Role of Heparin within the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Features of Heparin and Its Interactions With Cellular Prion Protein Measured by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Heparin Disaccharide IV-H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of heparin-derived disaccharides, with a specific focus on Heparin Disaccharide IV-H. The discovery of individual heparin disaccharides is intrinsically linked to the development of analytical techniques capable of depolymerizing the complex heparin polysaccharide and separating its constituent units. This process does not involve discovering a novel molecule in nature but rather isolating and characterizing a fundamental structural component of the parent glycosaminoglycan (GAG).

Heparin is a highly sulfated, linear polysaccharide with a complex and heterogeneous structure. It is composed of repeating disaccharide units of a uronic acid (α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA)) linked to a glucosamine (B1671600) (D-glucosamine (GlcN)) residue.[1][2] The significant structural diversity of heparin arises from variations in the uronic acid epimerization and the extensive and variable sulfation patterns at different positions on the sugar rings.[1][3] The most common disaccharide unit is 2-O-sulfo-α-L-iduronic acid linked to 6-O-sulfo, N-sulfo-α-D-glucosamine (IdoA2S-GlcNS6S).[3][4]

Analysis of these disaccharide components is crucial for characterizing the structure of heparin and heparan sulfate (B86663) (HS), understanding their structure-activity relationships, and ensuring the quality and consistency of heparin-based pharmaceutical products.[5][6]

Experimental Protocols: Isolation and Characterization

The isolation of a specific heparin disaccharide like IV-H is a multi-step process involving enzymatic depolymerization of the parent heparin chain, followed by chromatographic separation and purification, and finally, structural characterization.

The most common and effective method for generating heparin disaccharides for analysis is through exhaustive enzymatic digestion using a cocktail of heparin lyases (also known as heparinases).[7][8] These bacterial enzymes cleave the glycosidic linkages in heparin and heparan sulfate via a β-elimination mechanism, which results in the formation of an unsaturated uronic acid (ΔUA) at the non-reducing end of the generated disaccharide.[2] This double bond is useful for detection as it produces a strong UV absorbance at 232 nm.[9] A combination of three enzymes is required for the complete depolymerization of heparin due to their different substrate specificities.[10]

Detailed Protocol:

-

Sample Preparation: Dissolve heparin or heparan sulfate (e.g., 1 mg) in a digestion buffer (e.g., 470 µl of 20 mM sodium acetate (B1210297) buffer, pH 7.0, containing 2 mM Ca(CH₃COO)₂).[7][9]

-

Sequential Enzyme Addition: The digestion is performed by sequential addition of the three heparin lyases to maximize depolymerization.[7]

-

Final Digestion Step: To ensure complete depolymerization, add a second aliquot of all three enzymes (5 µl each) and incubate for an additional 24 hours.[7]

-

Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 2 minutes.[9]

-

Monitoring (Optional): The progress of the digestion can be monitored by taking small aliquots, diluting them in 0.01 M HCl, and measuring the UV absorbance at 232 nm.[9]

Following enzymatic digestion, the complex mixture of disaccharides can be fractionated using solid-phase extraction. A graphitized carbon column is particularly effective for separating different disaccharide species based on their polarity and sulfation patterns.[11]

Detailed Protocol (Optimized for IV-H):

-

Column Conditioning: Condition a graphitized carbon SPE cartridge according to the manufacturer's instructions.

-

Sample Loading: Load the terminated digestion mixture onto the conditioned cartridge.

-

Fractionated Elution: Elute the bound disaccharides using a stepwise gradient of acetonitrile (B52724) (ACN) in water.

-

Elute this compound: Apply a 20% ACN in water (H₂O) solution to the column. Collect the eluate (e.g., 3 x 400 µL fractions). This fraction will be enriched with disaccharide IV-H.[11]

-

Elute Other Disaccharides: Apply a 40% ACN solution containing 0.05% trifluoroacetic acid (TFA) to elute the remaining eleven common disaccharides.[11]

-

-

Sample Preparation for Analysis: Lyophilize the collected fractions to remove the solvent before further analysis.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the definitive method for separating, identifying, and quantifying individual disaccharides.[12] Ion-pairing reversed-phase (IPRP) HPLC on a C18 column provides excellent resolution of the various sulfated isomers.[4][5][13]

Detailed Protocol:

-

Chromatographic System: Utilize an HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[4]

-

Column: A C18 analytical column (e.g., Agilent C18) is suitable for separation.[12]

-

Mobile Phases:

-

Solution A: 37.5 mM ammonium (B1175870) bicarbonate (NH₄HCO₃) and 11.25 mM tributylamine (B1682462) in 15% acetonitrile, adjusted to pH 6.5.[12]

-

Solution B: 37.5 mM NH₄HCO₃ and 11.25 mM tributylamine in 70% acetonitrile, adjusted to pH 6.5.[12]

-

-

Gradient Elution:

-

Mass Spectrometry Detection:

-

Operate the ESI-MS in negative ion mode to detect the anionic disaccharides.[4]

-

Use extracted ion chromatography (EIC) to monitor for the specific mass-to-charge ratio (m/z) of each disaccharide.[4] For this compound (formula C₁₂H₁₉NO₁₀), the expected monoisotopic mass is 337.10 Da, resulting in an [M-H]⁻ ion at m/z 337.1.[14]

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that confirm the structure and sulfation positions.[4][11]

-

Data Presentation

Quantitative analysis of heparin disaccharide composition provides critical information about the source and processing of the parent molecule. The following tables summarize relevant quantitative data from the literature.

Table 1: Recovery and Composition of Heparin-Derived Disaccharides

| Parameter | Value | Source/Tissue | Comments |

| SPE Recovery of Disaccharides | 72% to 110% | Human Serum | Percent recovery after optimized graphitized carbon SPE cleanup.[11] |

| Major Disaccharide Content (ΔUA2S→GlcNS6S) | 81% - 88% | Porcine Heparin | Represents the most abundant trisulfated disaccharide in typical heparin preparations.[10][15] |

| Isomer Pair Content (ΔUA→GlcNS6S / ΔUA2S→GlcNS) | 11% - 19% | Porcine Heparin | Represents other common disulfated disaccharides.[10] |

| N-Sulfo Group Percentage | 78% - 82% | Commercial Heparins | Determined by 2D-NMR analysis.[12] |

| N-Acetyl Group Percentage | 13% - 14% | Commercial Heparins | Determined by 2D-NMR analysis.[12] |

| 3-O-Sulfo Group Percentage | 5.8% - 7.9% | Commercial Heparins | Represents a rare but functionally critical modification for antithrombin binding.[12] |

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing the complex workflows and analytical logic involved in disaccharide isolation and characterization.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship of analytical techniques in structural characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. umc.br [umc.br]

- 3. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103675144A - Method for chemically degrading heparin and detecting composition of heparin disaccharide - Google Patents [patents.google.com]

- 9. Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quantitative determination of disaccharide content in digested unfragmented heparin and low molecular weight heparin by direct-infusion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural characterization of heparins from different commercial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C12H19NO10 | CID 5056205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Unseen Influence: A Technical Guide to the Biological Significance of Non-Sulfated Heparin Disaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) (HS) are complex, highly sulfated glycosaminoglycans (GAGs) renowned for their diverse and critical roles in numerous biological processes. Their interactions with a vast array of proteins modulate activities ranging from anticoagulation and inflammation to cell growth and development. The specificity of these interactions is largely attributed to the intricate patterns of sulfation along the polysaccharide chain. Consequently, the non-sulfated backbone of these molecules, represented by their constituent disaccharides, has often been overlooked. This technical guide delves into the emerging and often subtle biological significance of non-sulfated heparin disaccharides, providing a comprehensive overview of their known functions, the experimental methodologies used to study them, and their potential as modulators of cellular signaling. While research in this specific area is less extensive than for their sulfated counterparts, the existing evidence suggests that these fundamental building blocks are not merely inert scaffolds but possess intrinsic biological activities that are crucial to understanding the full spectrum of heparin and heparan sulfate function.

Core Biological Activities

Non-sulfated heparin disaccharides, primarily composed of a uronic acid (either glucuronic acid - GlcA or iduronic acid - IdoA) linked to a glucosamine (B1671600) (N-acetylglucosamine - GlcNAc), have been implicated in several cellular processes, often exhibiting modulatory rather than potent, direct effects.

Modulation of Growth Factor Signaling

While highly sulfated heparin is a well-known co-factor for fibroblast growth factor (FGF) signaling, studies have indicated that even small, non-sulfated oligosaccharides can play a role. The disaccharide β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMe and other small non-sulfated oligosaccharides related to heparin/heparan sulfate have been shown to activate the FGF signaling pathway in cells expressing the FGF receptor[1]. However, in competitive binding assays, there was no evidence of these non-sulfated disaccharides binding directly to FGF-2 in a manner that competes with heparin albumin, suggesting a more complex or indirect mechanism of action[1].

In contrast, studies on hepatocyte growth factor (HGF) production by fibroblasts have shown that the non-sulfated disaccharide ΔUA-GlcNAc did not stimulate HGF production, whereas N-sulfated or 6-O-sulfated disaccharides (with a non-sulfated uronic acid) were active[2]. This suggests that for certain biological activities, specific sulfation patterns are a prerequisite, and the non-sulfated backbone alone is insufficient.

Role in Cell Adhesion and Inflammation

Heparin-derived disaccharides have been shown to modulate T-cell adhesion. Certain sulfated disaccharides can induce T-cell adhesion to the extracellular matrix (ECM) and fibronectin in a dose-dependent manner, with maximal adhesion observed at concentrations as low as 1 ng/mL[3]. While these studies primarily focused on sulfated disaccharides, they pave the way for investigating the potential baseline or modulatory role of the non-sulfated backbone in these processes. The anti-inflammatory effects of heparin are often linked to its ability to block the function of L- and P-selectins[4][5]. The degree and position of sulfation are critical for this activity, and studies have shown that 6-O-desulfated heparin has significantly reduced anti-inflammatory effects[4]. This implies that non-sulfated disaccharides are unlikely to be potent inhibitors of selectin-mediated adhesion.

Quantitative Data on Biological Activity

Quantitative data on the direct biological activities of purely non-sulfated heparin disaccharides are sparse in the literature. Most studies focus on the effects of sulfated oligosaccharides or compare the activity of heparin derivatives with varying degrees of sulfation. The available information is summarized below.

| Disaccharide/Oligosaccharide | Target/Assay | Observed Effect | Concentration/Value | Citation |

| β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMe | FGF Signaling Pathway Activation | Activation | Not specified | [1] |

| β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMe | FGF-2 Binding (Competition ELISA) | No evidence of competitive binding | Not applicable | [1] |

| Non-sulfated disaccharides | Bovine Aortic Endothelial Cell (BAEC) Proliferation | No alteration | 10 µg/mL | [1] |

| ΔUA-GlcNAc | HGF Production in MRC-9 Fibroblasts | No activity | Not specified | [2] |

Signaling Pathways

The signaling pathways modulated by non-sulfated heparin disaccharides are not as well-defined as those for their sulfated counterparts. However, based on their observed effects on growth factor signaling, putative pathways can be proposed.

Putative FGF Signaling Pathway Modulation

Non-sulfated oligosaccharides may influence the formation of the FGF-FGFR signaling complex, potentially through allosteric effects or by interacting with low-affinity binding sites on the growth factor or its receptor. This could lead to a subtle modulation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of non-sulfated heparin disaccharides.

Preparation of Non-Sulfated Heparin Disaccharides

Objective: To obtain pure, non-sulfated heparin disaccharides from heparin or heparan sulfate for use in biological assays.

Principle: This protocol utilizes enzymatic digestion of heparin or heparan sulfate with a cocktail of heparin lyases, followed by chromatographic separation to isolate the non-sulfated disaccharide fraction.

Materials:

-

Heparin sodium salt (porcine intestinal mucosa) or Heparan sulfate

-

Heparin lyase I, II, and III from Flavobacterium heparinum

-

Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 7.0)

-

Sodium chloride (NaCl)

-

DEAE-Sephacel or other anion exchange chromatography resin

-

Bio-Gel P-2 or other size-exclusion chromatography resin

-

Spectrophotometer

-

HPLC system with a strong anion exchange column

Procedure:

-

Enzymatic Digestion:

-

Dissolve heparin or heparan sulfate in ammonium acetate buffer to a final concentration of 10 mg/mL.

-

Add a mixture of heparin lyases I, II, and III (e.g., 0.1 IU of each enzyme per 10 mg of substrate).

-

Incubate the reaction mixture at 37°C for 24-48 hours.

-

Monitor the digestion by measuring the increase in absorbance at 232 nm, which corresponds to the formation of the unsaturated uronic acid at the non-reducing end of the disaccharides.

-

Terminate the reaction by boiling for 5 minutes.

-

-

Anion Exchange Chromatography:

-

Equilibrate a DEAE-Sephacel column with ammonium acetate buffer.

-

Load the digest onto the column.

-

Wash the column extensively with the equilibration buffer to elute the non-sulfated disaccharides (which do not bind to the resin).

-

Elute the sulfated oligosaccharides with a linear gradient of NaCl (0 to 2 M) in the same buffer.

-

Collect the flow-through fraction containing the non-sulfated disaccharides.

-

-

Size-Exclusion Chromatography:

-

Equilibrate a Bio-Gel P-2 column with deionized water.

-

Load the non-sulfated fraction onto the column to remove salts and buffer components.

-

Elute with deionized water and collect the fractions corresponding to the disaccharide peak.

-

-

Purity Analysis:

-

Analyze the purified non-sulfated disaccharides by HPLC on a strong anion exchange column to confirm the absence of sulfated species.

-

Characterize the structure by mass spectrometry and NMR spectroscopy.

-

Cell Adhesion Assay

Objective: To determine the effect of non-sulfated heparin disaccharides on the adhesion of cells to an extracellular matrix protein.

Principle: Cells are pre-incubated with the test compound (non-sulfated disaccharide) and then allowed to adhere to plates coated with an ECM protein (e.g., fibronectin). Non-adherent cells are washed away, and the number of adherent cells is quantified.

Materials:

-

Cell line of interest (e.g., T-lymphocytes, endothelial cells)

-

Culture medium

-

Fibronectin

-

96-well tissue culture plates

-

Non-sulfated heparin disaccharides

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound fibronectin.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in serum-free medium.

-

Stain the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in serum-free medium.

-

Pre-incubate the cells with various concentrations of non-sulfated heparin disaccharides for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add the cell suspension (e.g., 1 x 10^5 cells/well) to the fibronectin-coated wells.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Quantification:

-

Add lysis buffer to each well and measure the fluorescence using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

-

The fluorescence intensity is proportional to the number of adherent cells.

-

Compare the fluorescence of treated wells to control (untreated) wells to determine the effect of the non-sulfated disaccharides on cell adhesion.

-

NF-κB Reporter Assay

Objective: To investigate whether non-sulfated heparin disaccharides can modulate the activation of the NF-κB signaling pathway.

Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM with 10% FBS

-

TNF-α (as a positive control for NF-κB activation)

-

Non-sulfated heparin disaccharides

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate overnight at 37°C.

-

-

Cell Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of the non-sulfated heparin disaccharides.

-

In some wells, co-treat with TNF-α (e.g., 10 ng/mL) to assess the inhibitory potential of the disaccharides.

-

Include appropriate controls (untreated cells, cells treated with TNF-α alone).

-

Incubate for 6-24 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

-

Compare the normalized luciferase activity of treated cells to that of control cells.

-

Conclusion and Future Directions

The biological significance of non-sulfated heparin disaccharides is a nascent field with considerable potential for new discoveries. While the current body of evidence is limited, it suggests that these fundamental building blocks of heparin and heparan sulfate are not biologically inert. Their ability to modulate growth factor signaling pathways, even in the absence of direct high-affinity binding, points towards subtle but important roles in cellular communication.

Future research should focus on several key areas. Firstly, there is a critical need for more comprehensive quantitative studies to determine the binding affinities and kinetics of non-sulfated disaccharides with a wider range of proteins. Techniques such as surface plasmon resonance and isothermal titration calorimetry will be invaluable in this regard. Secondly, the signaling pathways affected by these molecules need to be delineated more clearly using a combination of reporter assays, Western blotting for key signaling intermediates, and transcriptomic analyses. Finally, the synthesis of a broader range of well-defined non-sulfated oligosaccharides of varying lengths will be crucial for establishing clear structure-activity relationships.

As our understanding of the "sulfation code" of glycosaminoglycans continues to grow, it is equally important to appreciate the foundational role of the non-sulfated backbone. Unraveling the biological significance of non-sulfated heparin disaccharides will not only provide a more complete picture of GAG function but may also open up new avenues for the development of novel therapeutics with subtle modulatory activities.

References

- 1. Synthesis of disaccharides derived from heparin and evaluation of effects on endothelial cell growth and on binding of heparin to FGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of core active disaccharides in heparin for HGF-inducing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disaccharides generated from heparan sulphate or heparin modulate chemokine‐induced T‐cell adhesion to extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heparin’s anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of Heparin Disaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the nomenclature used to describe heparin disaccharides. A systematic approach to naming these complex structures is crucial for researchers in the fields of glycobiology, pharmacology, and drug development to ensure clarity and consistency in communication and data interpretation. This document outlines the standard nomenclature, presents quantitative data on disaccharide composition, details relevant experimental protocols, and illustrates key concepts with diagrams.

Introduction to Heparin Structure

Heparin is a highly sulfated, linear polysaccharide belonging to the glycosaminoglycan (GAG) family. It is a heterogeneous polymer composed of repeating disaccharide units. This structural complexity and heterogeneity are central to its diverse biological functions, most notably its anticoagulant activity. The repeating disaccharide unit consists of a uronic acid (either α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA)) linked to a glucosamine (B1671600) residue (D-glucosamine (GlcN)). These units are linked together by 1→4 glycosidic bonds.[1] The significant structural variability arises from differences in the uronic acid epimerization and, most importantly, the extensive and variable sulfation patterns at different positions on the sugar rings.[1][2]

Nomenclature of Heparin Disaccharides

The nomenclature of heparin disaccharides follows a systematic approach to define the structure, including the constituent monosaccharides, their linkage, and the specific sulfation patterns.

Basic Disaccharide Unit

The fundamental building block of heparin is a disaccharide composed of a uronic acid and a glucosamine. The most common disaccharide unit in heparin is composed of a 2-O-sulfated α-L-iduronic acid (IdoA(2S)) linked to a 6-O-sulfated, N-sulfated α-D-glucosamine (GlcNS(6S)).[3]

Abbreviated Nomenclature

A widely accepted shorthand notation is used to represent the structure of heparin disaccharides. This system specifies the uronic acid, the glucosamine derivative, and the positions of sulfate (B86663) groups.

-

Uronic Acid:

-

ΔU: 4,5-unsaturated uronic acid (a result of enzymatic cleavage by heparin lyases)

-

I: IdoA (α-L-iduronic acid)

-

G: GlcA (β-D-glucuronic acid)

-

-

Glucosamine:

-

ANAc: N-acetylglucosamine

-

ANS: N-sulfoglucosamine

-

-

Sulfation:

-

2S: 2-O-sulfate (on the uronic acid)

-

3S: 3-O-sulfate (on the glucosamine)

-

6S: 6-O-sulfate (on the glucosamine)

-

NS: N-sulfate (on the glucosamine)

-

Example: The trisulfated disaccharide ΔU2S-GlcNS6S represents an unsaturated uronic acid with a sulfate group at the 2-position, linked to a glucosamine that is N-sulfated and has a sulfate group at the 6-position.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for carbohydrates. For example, the IUPAC name for a common heparin disaccharide is (2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate.[4] The sodium salt is referred to as tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate.[5] While precise, the IUPAC nomenclature is often too cumbersome for routine use in research literature, where the abbreviated form is preferred.

A diagram illustrating the systematic nomenclature of a common heparin disaccharide is presented below.

Quantitative Composition of Heparin Disaccharides

The relative abundance of different disaccharide units in heparin varies depending on the tissue source and the species from which it is isolated. This variation in composition contributes to the differences in the biological activity of heparin preparations. The following tables summarize the quantitative composition of heparin disaccharides from porcine and bovine sources.

Table 1: Disaccharide Composition of Porcine Mucosal Heparin

| Disaccharide Abbreviation | Structure | Percentage (%)[6][7] |

| ΔU2S-GlcNS6S | Trisulfated | 81 - 88 |

| ΔU-GlcNS6S / ΔU2S-GlcNS | Disulfated Isomers | 11 - 19 |

| ΔU2S-GlcNAc6S | Disulfated | Detected |

| Other minor disaccharides | - | < 1 |

Table 2: Disaccharide Composition of Bovine Lung Heparin

| Disaccharide Abbreviation | Structure | Percentage (%)[8] |

| ΔU2S-GlcNS6S | Trisulfated | ~70 |

| ΔU-GlcNS6S | Disulfated | ~10 |

| ΔU2S-GlcNS | Disulfated | ~10 |

| ΔU-GlcNS | Monosulfated | ~5 |

| Other minor disaccharides | - | < 5 |

Experimental Protocols for Disaccharide Analysis

The analysis of heparin disaccharide composition is a critical step in its characterization. The most common approach involves enzymatic digestion of the heparin polymer into its constituent disaccharides, followed by separation and quantification using chromatographic techniques coupled with detection methods like UV spectroscopy or mass spectrometry.

Enzymatic Digestion of Heparin

Objective: To depolymerize the heparin polysaccharide into its constituent disaccharides using a mixture of heparin lyases.

Materials:

-

Heparin sample

-

Heparin lyase I, II, and III from Flavobacterium heparinum

-

Digestion buffer (e.g., 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0)[9]

-

Enzyme storage buffer (e.g., 50 mM sodium phosphate, pH 7.1-7.6, with 0.1% BSA)[9]

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Heating block or water bath at 100°C

Procedure:

-

Dissolve the heparin sample (e.g., 1 mg) in the digestion buffer in a microcentrifuge tube.[10]

-

Add a mixture of heparin lyases I, II, and III to the heparin solution. The sequential addition of enzymes can also be performed.[9]

-

Incubate the reaction mixture at 37°C for a sufficient period to ensure complete digestion (e.g., 24-48 hours).[11]

-

Terminate the digestion by heating the sample at 100°C for 5 minutes to inactivate the enzymes.[10]

-

Centrifuge the sample to pellet any precipitate, and collect the supernatant containing the disaccharides.[10]

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Objective: To separate and quantify the heparin-derived disaccharides based on their charge.

Materials:

-

Digested heparin sample

-

SAX-HPLC column (e.g., Spherisorb SAX, Propac PA1)

-

HPLC system with a UV detector

-

Mobile Phase A: Low salt buffer (e.g., 2 mM sodium phosphate, pH 3.0)[11]

-

Mobile Phase B: High salt buffer (e.g., 2 mM sodium phosphate, 1.0 M sodium perchlorate, pH 3.0)[11]

-

Disaccharide standards for calibration

Procedure:

-

Equilibrate the SAX-HPLC column with the starting mobile phase conditions.

-

Inject the digested heparin sample onto the column.

-

Elute the disaccharides using a salt gradient (e.g., a linear gradient from low to high concentration of Mobile Phase B).[11]

-

Detect the eluted disaccharides by monitoring the UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed during enzymatic digestion.[10][11]

-

Identify and quantify the individual disaccharides by comparing their retention times and peak areas to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate, identify, and quantify heparin disaccharides with high sensitivity and specificity.

Materials:

-

Digested heparin sample

-

LC-MS system (e.g., reversed-phase or porous graphitized carbon column coupled to an electrospray ionization mass spectrometer)

-

Mobile Phase A (e.g., 5 mM ammonium (B1175870) bicarbonate in water)[12]

-

Mobile Phase B (e.g., 80% acetonitrile (B52724) in water)[12]

-

Isotopically labeled internal standards (optional, for accurate quantification)

Procedure:

-

Separate the disaccharides using a suitable LC method, such as ion-pairing reversed-phase HPLC or porous graphitized carbon chromatography.[12][13]

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in negative ion mode.

-

Identify the disaccharides based on their mass-to-charge ratios (m/z).

-

For isomeric disaccharides, perform tandem mass spectrometry (MS/MS) to generate characteristic fragment ions for differentiation and quantification.[8][12]

The general workflow for heparin disaccharide analysis is depicted in the following diagram.

Role of Heparin Disaccharides in Signaling Pathways

The specific sulfation patterns of heparin disaccharides are critical for their interaction with various proteins, thereby modulating important biological signaling pathways.

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate, a closely related GAG to heparin, acts as a co-receptor for FGFs and their receptors (FGFRs), and this interaction is essential for FGF signaling. The formation of a ternary complex between FGF, FGFR, and heparan sulfate is a key step in signal transduction.[14][15] The sulfation pattern of the heparan sulfate chain, particularly the presence of 2-O-sulfated iduronic acid and 6-O-sulfated glucosamine residues, is crucial for this interaction.[16][17] Specific oligosaccharide sequences can either promote or inhibit FGF signaling, highlighting the informational content encoded in the heparin/heparan sulfate structure.[18]

The signaling pathway involving FGF, FGFR, and heparan sulfate is illustrated below.

References

- 1. Heparin sequencing brings structure to the function of complex oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heparin Disaccharide I-S | C12H15NO19S3-4 | CID 5288499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heparin disaccharide I-S sodium salt | C12H15NNa4O19S3 | CID 11227643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantitative determination of disaccharide content in digested unfragmented heparin and low molecular weight heparin by direct-infusion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]

- 10. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition [frontiersin.org]

- 12. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fibroblast growth factor receptors 1 and 2 interact differently with heparin/heparan sulfate. Implications for dynamic assembly of a ternary signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of heparin/heparan sulfate to fibroblast growth factor receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Receptor and Heparin Binding Sites in Fibroblast Growth Factor 4 by Structure-Based Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application